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Compound of Interest

Compound Name:
Methyl 2-(3-

mercaptophenyl)acetate

CAS No.: 133806-71-0

Cat. No.: B3321359

Get Quote

Executive Summary
Methyl 2-(3-mercaptophenyl)acetate (CAS 133806-71-0) is a specialized organosulfur

intermediate used primarily in the synthesis of pharmaceutical agents requiring a thiophenol-

acetic acid pharmacophore. Its dual functionality—a nucleophilic thiol (-SH) at the meta position

and an electrophilic ester moiety—makes it a versatile "linker" molecule in medicinal chemistry.

However, this duality presents distinct stability challenges, specifically oxidative dimerization

and ester hydrolysis. This guide provides a rigorous analysis of its physicochemical profile,

degradation mechanisms, and protocols for synthesis and handling to ensure high-purity

application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The compound is an aromatic ester characterized by a thiophenol ring substituted with a

methyl acetate group. Unlike aliphatic mercaptoacetates (e.g., methyl thioglycolate), the
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aromatic ring confers unique electronic properties to the thiol group, affecting its pKa and

oxidation potential.

Table 1: Physicochemical Properties
Property Value / Description Note

Chemical Name
Methyl 2-(3-

mercaptophenyl)acetate
IUPAC

CAS Number 133806-71-0 Primary Identifier

Molecular Formula C₉H₁₀O₂S

Molecular Weight 182.24 g/mol

Physical State Colorless to pale yellow liquid Viscous oil at RT

Boiling Point >250°C (Predicted)

Decomposes before boiling at

atm pressure; distill under high

vacuum (<1 mmHg).[1]

Solubility
DCM, Ethyl Acetate, Methanol,

DMSO
Insoluble in water

pKa (Thiol) ~6.5 - 7.0 (Estimated)
More acidic than alkyl thiols

due to phenyl ring resonance.

LogP ~2.3 Lipophilic

Reactivity & Stability Mechanisms
The stability of Methyl 2-(3-mercaptophenyl)acetate is governed by two competing

degradation pathways: Oxidative Dimerization (dominant in air) and Hydrolysis (dominant in

aqueous/basic media).

Degradation Pathways
The thiol group is highly susceptible to auto-oxidation, forming a disulfide dimer. This reaction is

accelerated by trace metals (Cu, Fe) and basic pH, which generates the more reactive thiolate

anion (Ar-S⁻). Simultaneously, the methyl ester is prone to hydrolysis, reverting to the parent

acid.
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Diagram 1: Degradation Pathways (DOT)
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Caption: Primary degradation routes showing oxidative dimerization (red path) and ester

hydrolysis (green path).

Mechanistic Insights
Thiol Oxidation: The meta-positioning of the thiol allows for moderate resonance stabilization

of the radical intermediate, making it less reactive than para-substituted thiols but still highly

sensitive to oxygen. The formation of the disulfide is irreversible under standard storage

conditions and significantly alters the molecule's solubility and pharmacological profile.

Ester Hydrolysis: While the methyl ester is relatively stable in neutral organic solvents, the

presence of the electron-withdrawing phenyl ring makes the carbonyl carbon more

electrophilic, increasing susceptibility to base-catalyzed hydrolysis compared to aliphatic

esters.

Synthesis & Impurity Profiling
Researchers typically access this compound via two primary routes. Understanding the

synthesis helps in identifying likely impurities.
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Route A: Esterification of 3-Mercaptophenylacetic Acid
Precursor: 3-Mercaptophenylacetic acid (CAS 63271-86-3).

Reagents: Methanol (excess), H₂SO₄ (cat.), Reflux.

Critical Control: The reaction must be performed under inert atmosphere (N₂) to prevent the

acid precursor from dimerizing before esterification.

Common Impurity: Methyl 2-(3-((methoxycarbonyl)methyl)disulfanyl)phenyl)acetate (The

disulfide diester).

Route B: Diazotization of Methyl 3-Aminophenylacetate
Precursor: Methyl 3-aminophenylacetate.

Reagents: NaNO₂, HCl, then Potassium Ethyl Xanthate, followed by hydrolysis.

Critical Control: Control of temperature during diazonium formation (<5°C) is vital to prevent

explosion or phenol formation.

Handling, Storage, & Degradation Kinetics Protocol
To maintain purity >98%, a strict "Cold Chain & Inert Gas" protocol is required.

Storage Conditions
Temperature: -20°C (Long-term), 2-8°C (Active use).

Atmosphere: Argon or Nitrogen blanket is mandatory. Argon is preferred due to its higher

density, sitting atop the liquid interface.

Container: Amber glass vials with Teflon-lined septa. Avoid metal spatulas or containers

(catalyzes oxidation).

Handling Workflow
Diagram 2: Inert Handling Workflow (DOT)
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Caption: Workflow to prevent moisture condensation and oxygen ingress during handling.

Experimental Protocols
Analytical Method (HPLC)
A reverse-phase HPLC method is recommended to separate the thiol monomer from the

disulfide dimer.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV @ 254 nm (Phenyl absorption).
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Expected Retention:

Acid Impurity: ~4-5 min

Target Monomer: ~12-13 min

Disulfide Dimer: ~16-18 min (Higher lipophilicity).

Disulfide Reduction (Rescue Protocol)
If the compound has partially oxidized (dimer > 5%), it can be rescued:

Dissolve crude material in Methanol/DCM (1:1).

Add 1.5 equivalents of Dithiothreitol (DTT) or Triphenylphosphine (PPh₃).

Stir under N₂ for 2 hours at RT.

Wash with water (to remove DTT) or precipitate PPh₃O.

Re-purify via flash column chromatography (Hexane/EtOAc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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